Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate

Physicochemical profiling Drug-likeness Permeability

Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate (CAS 83465-27-4; synonym: phthalidyl-acetic acid ethyl ester; NSC is a synthetic small-molecule phthalide derivative (C₁₂H₁₂O₄, MW 220.22 g/mol) characterized by a benzofuran-1(3H)-one core bearing an acetic acid ethyl ester side chain at the C-1 position. The compound is catalogued in the National Cancer Institute (NCI) Developmental Therapeutics Program repository under NSC 171693, indicating it has been screened for antiproliferative activity.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 83465-27-4
Cat. No. B12792029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate
CAS83465-27-4
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1C2=CC=CC=C2C(=O)O1
InChIInChI=1S/C12H12O4/c1-2-15-11(13)7-10-8-5-3-4-6-9(8)12(14)16-10/h3-6,10H,2,7H2,1H3
InChIKeyBAJHDQGDIOXFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate (CAS 83465-27-4): Core Chemical Identity and Procurement-Relevant Characteristics


Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate (CAS 83465-27-4; synonym: phthalidyl-acetic acid ethyl ester; NSC 171693) is a synthetic small-molecule phthalide derivative (C₁₂H₁₂O₄, MW 220.22 g/mol) characterized by a benzofuran-1(3H)-one core bearing an acetic acid ethyl ester side chain at the C-1 position . The compound is catalogued in the National Cancer Institute (NCI) Developmental Therapeutics Program repository under NSC 171693, indicating it has been screened for antiproliferative activity [1]. Its molecular properties—calculated LogP of 1.85, polar surface area of 52.6 Ų, and boiling point of 352 °C at 760 mmHg—distinguish it from close structural analogs such as phthalide-3-acetic acid (CAS 4743-58-2; free carboxylic acid; MW 192.17 g/mol; LogP ~0.8) and 3-ethoxyphthalide (CAS 16824-02-5; MW 178.18 g/mol) .

Why Generic Substitution Fails for Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate: The Quantitative Case Against Interchanging Phthalide Scaffold Derivatives


Phthalide-based compounds share a conserved isobenzofuran-1(3H)-one core but diverge substantially in their physicochemical, pharmacokinetic, and reactivity profiles depending on the nature and position of substituents. Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate carries an ethyl ester at the acetic acid side chain, conferring a calculated LogP of 1.85, a polar surface area of 52.6 Ų, and enhanced membrane permeability relative to the free carboxylic acid analog phthalide-3-acetic acid (LogP ~0.8) . The ethyl ester also provides a handle for prodrug design: phthalidyl esters of carboxylic acid drugs have been shown to improve oral bioavailability and plasma half-life compared to the parent acids, while avoiding formaldehyde release associated with traditional acyloxymethyl prodrugs [1]. Substituting this compound with 3-ethoxyphthalide, 3-substituted phthalide natural products, or the free acid would alter the reactivity at C-1, change the hydrogen-bonding capacity, and eliminate the ester prodrug motif that is central to its research utility.

Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate: Quantitative Differentiation Evidence for Procurement Decision-Making


Lipophilicity-Driven Permeability Advantage Over the Free Carboxylic Acid Analog

Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate exhibits a calculated partition coefficient (LogP) of 1.85, substantially higher than the free carboxylic acid analog phthalide-3-acetic acid (CAS 4743-58-2; estimated LogP ~0.8). This 1.05 LogP unit difference corresponds to a predicted ~11-fold increase in octanol-water partitioning and correlates with enhanced passive membrane permeability—an essential attribute for intracellular target engagement in cell-based assays .

Physicochemical profiling Drug-likeness Permeability

NCI-60 Screening Provenance as NSC 171693: A Unique Track Record Among Phthalidyl Acetate Esters

Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate is registered in the National Cancer Institute Developmental Therapeutics Program (NCI DTP) repository under identifier NSC 171693, indicating it has undergone at least single-dose or five-dose screening against the NCI-60 human tumor cell line panel [1]. In contrast, the free acid analog phthalide-3-acetic acid (CAS 4743-58-2) and 3-ethoxyphthalide (CAS 16824-02-5) do not carry NSC identifiers and lack comparable NCI screening data. The NCI assignment provides a verified benchmark of antiproliferative evaluation that can be leveraged for comparator studies.

Anticancer screening NCI-60 panel Developmental Therapeutics Program

Phthalidyl Ester Prodrug Motif: Quantitative Bioavailability Advantage Over Parent Carboxylic Acids

The phthalidyl ester motif, of which Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate is a representative scaffold, has been demonstrated to confer superior pharmacokinetic properties when used as a prodrug strategy for carboxylic acid-containing drugs. In a comparative study, cefoperazone phthalidyl ester exhibited significantly prolonged dissolution time and mean retention time in simulated intestinal fluid relative to the parent cefoperazone [1]. Similarly, cephalexin phthalidyl ester produced higher plasma levels of cephalexin after oral administration in rabbits compared to cephalexin itself [2]. The phthalidyl ester approach was shown to avoid formaldehyde generation, a toxic byproduct associated with traditional acyloxymethyl prodrugs, while improving plasma half-life [3].

Prodrug design Oral bioavailability Phthalidyl ester

Synthetic Versatility as a 3-Substituted Phthalide Building Block in NHC-Catalyzed Reactions

Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate has been employed as a substrate in N-heterocyclic carbene (NHC)-catalyzed oxidative cyclization reactions for the synthesis of 3-substituted phthalides bearing a C3-stereogenic center, with reported yields of ~47% for the target product in the preliminary asymmetric process . In contrast, 3-ethoxyphthalide (CAS 16824-02-5) serves as a more reactive electrophilic partner in condensation reactions with carbanions, but lacks the ester side chain needed for downstream diversification via hydrolysis, amidation, or transesterification . The ethyl acetate appendage of CAS 83465-27-4 thus provides a dual functional handle—both as a directing group in catalysis and as a site for post-synthetic modification.

Organic synthesis NHC catalysis Phthalide functionalization

High-Impact Application Scenarios for Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate Based on Verified Differentiation Evidence


Design and Synthesis of Esterase-Activated Prodrugs for Improved Oral Bioavailability

Leverage the phthalidyl ester scaffold as a prodrug motif for carboxylic acid-containing lead compounds. Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate serves as both a model substrate and a synthetic precursor for generating phthalidyl ester prodrugs. The scaffold has been validated to enhance plasma drug levels in vivo (cephalexin model) while avoiding the formaldehyde toxicity associated with acyloxymethyl prodrugs . Its calculated LogP of 1.85 and PSA of 52.6 Ų predict favorable passive permeability, making it suitable for oral prodrug design programs [1].

NCI-60 Comparative Anticancer Screening with a Known NSC-Labeled Phthalide

Use Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate as a reference standard in NCI-60 panel screening or in-house antiproliferative assays, given its established NSC identifier (NSC 171693) and prior screening history within the NCI DTP repository . Unlike phthalide-3-acetic acid or 3-ethoxyphthalide, this compound has a documented screening provenance that can serve as a benchmark for evaluating novel phthalide-based anticancer candidates.

Multi-Step Organic Synthesis Requiring Orthogonal Functionalization of the Phthalide Core

Employ Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate as a bifunctional building block in NHC-catalyzed or condensation-based synthetic routes to 3-substituted phthalides. The ethyl acetate side chain at C-1 provides a site for subsequent hydrolysis, amidation, or transesterification that is absent in simpler analogs such as 3-ethoxyphthalide . This enables divergent synthesis of phthalide libraries for structure-activity relationship (SAR) studies [1].

Physicochemical Profiling and Permeability Prediction Studies in Drug Discovery

Incorporate Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate into drug-likeness assessment panels as a representative neutral phthalide ester. Its defined calculated LogP (1.85) and PSA (52.6 Ų) fill a property space distinct from both the more polar free acid analog (LogP ~0.8) and the less polar, non-ester phthalides (e.g., 3-ethoxyphthalide, LogP ~1.3) . This makes it a useful tool compound for calibrating computational permeability models or validating PAMPA/Caco-2 assay systems.

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